5-氟-2'-脱氧尿嘧啶
描述
5-Fluoro-2’-deoxyuridine, also known as floxuridine, is an oncology drug that belongs to the class known as antimetabolites . It elicits DNA-directed cytotoxicity in cancer cells and is effective for treating liver cancer and eliminating virulence of Staphylococcus aureus . It acts as an antiviral and antineoplastic agent and is also employed for renal function diagnosis .
Chemical Reactions Analysis
The chemical and enzymatic reactivity of 5-fluoro-2’-deoxyuridine prodrugs esterified at the 3’ and 5’ positions with several acyl groups has been investigated . The enzymatic reactivity was affected by the acyl structure, the site of esterification, and the number of esters in the prodrug molecule .科学研究应用
5-氟-2’-脱氧尿嘧啶:科学研究应用的综合分析:5-氟-2’-脱氧尿嘧啶,也称为5-氟-1-[4-羟基-5-(羟甲基)氧杂环戊烷-2-基]-1,2,3,4-四氢嘧啶-2,4-二酮,是一种具有多种科学研究应用的化合物。以下是针对不同领域独特应用的详细分析:
抗病毒和抗肿瘤剂
该化合物作为一种抗病毒和抗肿瘤剂,对各种恶性肿瘤具有活性 .
肾功能诊断
实验性抗癌剂
作为一种实验性抗癌剂,它已证明对小鼠乳腺肿瘤和结直肠癌有效 .
胸腺嘧啶合成酶抑制剂
5-氟-2’-脱氧尿嘧啶是胸腺嘧啶合成酶的抑制剂,胸腺嘧啶合成酶在 DNA 合成中至关重要 .
细胞增殖中的有丝分裂抑制
它已被用作施万细胞增殖和背根神经节培养物中的神经胶质增殖的有丝分裂抑制剂 .
DNA 合成抑制剂
作用机制
Target of Action
5-Fluoro-2’-deoxyuridine, also known as floxuridine, primarily targets thymidylate synthase , a crucial enzyme involved in DNA synthesis . This enzyme plays a significant role in the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
Floxuridine is a pyrimidine analog that acts as an inhibitor of the S-phase of cell division . It masquerades as a pyrimidine-like molecule, preventing normal pyrimidines from being incorporated into DNA during the S phase of the cell cycle . The drug essentially stops DNA from forming in new and rapidly developing cells, which is a sign of a cancerous cell . Therefore, the floxuridine kills the cancerous cells .
Biochemical Pathways
Floxuridine primarily works by stopping the growth of newly born cells . It is rapidly catabolized to 5-fluorouracil, which is the active form of the drug . The primary effect is interference with DNA synthesis and to a lesser extent, inhibition of RNA formation through the drug’s incorporation into RNA, thus leading to the production of fraudulent RNA .
Pharmacokinetics
The oral bioavailability of 5-Fluoro-2’-deoxyuridine alone is approximately 4% . Coadministration with tetrahydrouridine (THU), a cytidine deaminase inhibitor, can increase exposure to 5-Fluoro-2’-deoxyuridine and decrease exposure to its metabolites . For colorectal cancer and hepatic metastases, an average adult should be given an intra-arterial dosage of 0.1–0.6 mg/kg/day as a continuous infusion .
Result of Action
The result of 5-Fluoro-2’-deoxyuridine action is the inhibition of DNA synthesis, leading to the death of rapidly dividing cells, such as cancer cells . This is achieved by the drug’s ability to prevent normal pyrimidines from being incorporated into DNA during the S phase of the cell cycle .
Action Environment
The action of 5-Fluoro-2’-deoxyuridine can be influenced by various environmental factors. For instance, resistance to 5-Fluoro-2’-deoxyuridine can develop in cancer cell cultures, among other means, by low-level Mycoplasma infection . Furthermore, the effectiveness of the drug can be enhanced by coadministration with other agents, such as THU, which can increase exposure to 5-Fluoro-2’-deoxyuridine and decrease exposure to its metabolites .
安全和危害
未来方向
There are ongoing studies on the potential therapeutic applications of 5-Fluoro-2’-deoxyuridine. For instance, one study hypothesized that 5′-substituted analogs of FdUMP, which is uniquely active at the monophosphate stage, would inhibit thymidylate synthase while preventing undesirable metabolism . Another study showed that 5-FdU decreases cell viability and stemness in patient-derived glioblastoma stem cells .
属性
IUPAC Name |
5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKNJVUHOIMIIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274397 | |
Record name | 5-Fluoro-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2968-28-7, 955-24-8, 50-91-9 | |
Record name | NSC66259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC527320 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | floxuridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-fluoro-2'-deoxyuridine is an antineoplastic antimetabolite that primarily targets thymidylate synthase (TS) []. Inside the cell, 5-fluoro-2'-deoxyuridine is converted to its active metabolite, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), which binds tightly to TS [, ].
A: FdUMP acts as a suicide inhibitor of TS by forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate []. This complex prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis [, ].
A: Inhibition of TS by FdUMP leads to a depletion of dTTP pools, which are essential for DNA synthesis and repair [, ]. This depletion disrupts DNA replication and repair processes, ultimately leading to cell cycle arrest and cell death [, ].
ANone: The provided research papers do not contain information related to material compatibility and stability, catalytic properties, or computational chemistry and modeling of 5-fluoro-2'-deoxyuridine.
A: The fluorine atom at the 5-position of the uracil ring is crucial for the activity of 5-fluoro-2'-deoxyuridine [, , ]. This substitution allows FdUMP to mimic the structure of dUMP and bind to TS, ultimately leading to enzyme inhibition [, , ].
A: Yes, researchers have explored various structural modifications of 5-fluoro-2'-deoxyuridine to enhance its therapeutic potential. Some studies focused on synthesizing lipophilic prodrugs, such as 3',5'-dioctanoyl-5-fluoro-2'-deoxyuridine (FdUrd-C8) and 3',5'-O-dipalmitoyl-5-fluoro-2'-deoxyuridine (FUdR-dipalmitate) [, , , , ]. These prodrugs aim to improve the delivery of 5-fluoro-2'-deoxyuridine to tumor cells and increase its intracellular retention [, , , , ].
A: While the lipophilic prodrugs demonstrated activity against various tumor models at lower doses compared to 5-fluoro-2'-deoxyuridine, they also exhibited increased toxicity, limiting their therapeutic index [, ].
A: Encapsulation of 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) in human erythrocytes has been explored as a potential delivery strategy for liver-targeted therapy []. Additionally, incorporating lipophilic prodrugs into liposomes has been investigated to enhance delivery to tumor cells and control drug release [, ].
ANone: The provided research papers do not contain information related to these aspects.
A: 5-fluoro-2'-deoxyuridine is rapidly cleared from the body via metabolism and urinary excretion []. Following intravenous administration, its metabolites, including 5-fluorouracil (5-fluorouracil), persist in various tissues for up to 72 hours [].
A: While both drugs exhibit similar pharmacokinetic profiles, some differences exist in the tissue distribution and levels of their active metabolites []. For example, after equimolar intravenous doses, the concentrations of FdUMP were found to be lower than those observed after 5-fluorouracil administration [].
A: The rapid elimination and metabolism of 5-fluoro-2'-deoxyuridine contribute to its short half-life and necessitate continuous infusion for optimal therapeutic effect []. Additionally, the tissue-specific differences in the levels of active metabolites, such as FdUMP, may influence the drug's efficacy and toxicity in different organs [].
A: 5-fluoro-2'-deoxyuridine has shown efficacy against various murine tumor models, including L1210 leukemia, P388 leukemia, Lewis Lung carcinoma, B16 melanoma, and adenocarcinoma 755 [, , ].
A: 5-fluoro-2'-deoxyuridine has been evaluated in clinical trials for various solid tumors, including colorectal cancer, liver cancer, and pancreatic cancer [, , ].
A: One major mechanism of resistance to 5-fluoro-2'-deoxyuridine is impaired nucleoside transport, which reduces the intracellular accumulation of the drug [, ].
A: Yes, mutations in the TS gene, particularly those within the Arg50 loop region, can lead to resistance to 5-fluoro-2'-deoxyuridine by altering the binding affinity of FdUMP to the enzyme [, ].
ANone: Information on toxicity and safety profiles are not included as per the request to focus on scientific aspects.
ANone: The provided research papers do not contain information related to these aspects.
A: 5-fluoro-2'-deoxyuridine was first synthesized in the 1950s and subsequently demonstrated promising antitumor activity []. Early clinical trials explored its use in various solid tumors []. Further research focused on developing its prodrugs and exploring novel drug delivery strategies to enhance its therapeutic index [, , , , , ].
A: Research on 5-fluoro-2'-deoxyuridine resistance has contributed significantly to our understanding of tumor biology, particularly in the context of nucleotide metabolism and DNA replication [, ]. This knowledge can inform the development of novel therapeutic strategies targeting these pathways in cancer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。